(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

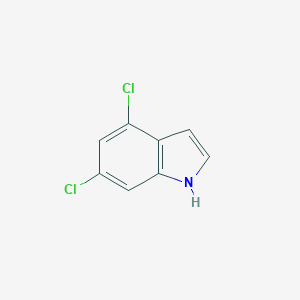

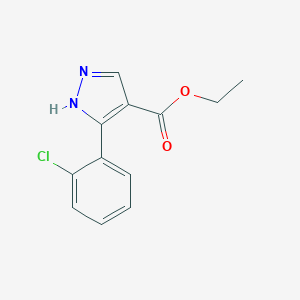

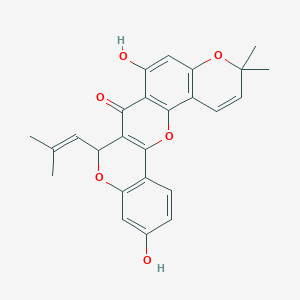

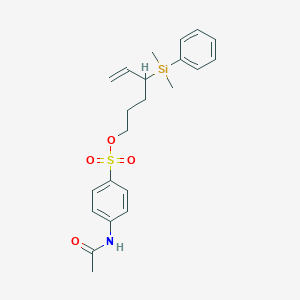

“(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine)” is a chiral phosphine ligand . It has a molecular formula of C26H40O2P2 and a molecular weight of 446.54 . This compound contains a total of 71 bonds, including 31 non-H bonds, 12 multiple bonds, 9 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic ethers, and 2 phosphine groups .

Molecular Structure Analysis

The molecular structure of “(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine)” is characterized by a P-C-P structure, similar to the P-O-P structure of native pyrophosphate . The compound contains two “R” groups, which differentiate it from other bisphosphonates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine)” include a molecular weight of 446.54 and a molecular formula of C26H40O2P2 .

科学的研究の応用

Buchwald-Hartwig Cross Coupling Reaction

This compound is used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the synthesis of many organic compounds.

Heck Reaction

It also serves as a ligand in the Heck Reaction . The Heck Reaction is a palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis.

Hydroaminations

This compound is used in Hydroaminations , a type of chemical reaction where an N-H bond is added across a carbon-carbon multiple bond.

Negishi Coupling

It is used as a ligand in the Negishi Coupling , a cross-coupling reaction used to form carbon-carbon bonds by the reaction of organozinc compounds with organic halides.

Suzuki-Miyaura Coupling

This compound is used in the Suzuki-Miyaura Coupling , a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds.

Synthesis of Metal Chalcogenides

The compound has been employed for the preparation of metal selenide/telluride nanocrystals and for deposition of thin films . The single-source molecular precursor route has emerged as a versatile strategy for their synthesis and in controlling shape, size, and composition of the material under moderate conditions .

Fluorescent Complexes with Double-Stranded DNA

It forms highly fluorescent complexes with double-stranded DNA (dsDNA), up to a maximum dye to DNA bp ratio of 1:4, with>1000-fold fluorescence enhancement . This property can be used in various biological and biochemical research applications.

作用機序

Target of Action

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a type of bisphosphine ligand . Bisphosphines are organophosphorus compounds most commonly used as bidentate phosphine ligands in inorganic and organometallic chemistry . They are identified by the presence of two phosphino groups linked by a backbone . The primary targets of this compound are likely to be metal ions in various chemical reactions, where it acts as a ligand facilitating the formation of complex structures .

Mode of Action

The compound interacts with its targets (metal ions) through the process of chelation, forming a five-membered chelate ring with most metals . This interaction results in the formation of stable complexes that are used in various chemical reactions .

Biochemical Pathways

Bisphosphines in general are known to play a crucial role in various chemical reactions, including catalysis and synthesis of complex molecules .

Pharmacokinetics

The pharmacokinetic properties of bisphosphines are generally determined by their physicochemical properties, such as molecular weight, lipophilicity, and chemical stability .

Result of Action

The result of the compound’s action is the formation of stable complexes with metal ions, which can be used in various chemical reactions . These complexes can have a wide range of applications in fields such as catalysis, material science, and medicinal chemistry .

Action Environment

The action, efficacy, and stability of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s ability to form complexes with metal ions and thus influence its overall effectiveness .

特性

IUPAC Name |

[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUWVKDDQIKNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)